molecular formula C6H11ClS B2807897 (1S,2R)-1-Chloro-2-methylsulfanylcyclopentane CAS No. 2445749-85-7

(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane

Cat. No. B2807897
CAS RN: 2445749-85-7
M. Wt: 150.66
InChI Key: LVWFVSPXSSUHEE-NTSWFWBYSA-N
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Description

“(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane” is a chiral compound due to the presence of stereocenters. The (1S,2R) notation indicates the absolute configuration of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of a chloro group and a methylsulfanyl group to a cyclopentane ring. The exact method would depend on the starting materials and the specific conditions required to control the stereochemistry .


Molecular Structure Analysis

The molecule’s structure can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . The (1S,2R) configuration can be determined using these techniques in combination with the Cahn-Ingold-Prelog (CIP) rules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the chloro and methylsulfanyl groups. These functional groups could potentially undergo substitution or elimination reactions under appropriate conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be predicted based on its structure and the properties of similar compounds .

Scientific Research Applications

Carbonium Ion Research

1-Methyl-1-chlorocyclopentane, a compound related to (1S,2R)-1-Chloro-2-methylsulfanylcyclopentane, was used to study stable carbonium ions. This research has provided insights into the structure of 1-methylcyclopentyl cations and has implications for understanding hydrocarbon isomerization mechanisms (Olah, Bollinger, Cupas, & Lukas, 1967).

Asymmetric Radical Reactions

The compound was involved in asymmetric radical reactions catalyzed by Ruthenium(II), resulting in optically active adducts. This research area explores enantiolace differentiation, significant in developing chiral molecules for various applications (Kameyama & Kamigata, 1989).

Intermediate in Synthesis Processes

It is also an intermediate in the synthesis of more complex chemical structures. For instance, its reaction properties were utilized to form cyclopentadiene and related compounds, which are valuable in various synthetic applications (Wiberg, McMurdie, McClusky, & Hadad, 1993).

Anti-Inflammatory Activity Research

Compounds structurally similar to (1S,2R)-1-Chloro-2-methylsulfanylcyclopentane have been synthesized and evaluated for anti-inflammatory activity. These studies contribute to the development of new pharmaceuticals (Osarodion, 2020).

Stereochemical Analysis

The compound has been used in stereochemical studies, such as determining the absolute configuration of trans-1,2-dimethylcyclopropane. This type of research is crucial for understanding the three-dimensional structure of molecules, which is vital in fields like drug design (Doering & Kirmse, 1960).

Safety And Hazards

The safety and hazards associated with the compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

(1S,2R)-1-chloro-2-methylsulfanylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClS/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWFVSPXSSUHEE-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[C@@H]1CCC[C@@H]1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane

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